molecular formula C10H18N4 B13158708 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Cat. No.: B13158708
M. Wt: 194.28 g/mol
InChI Key: OGSATULQVGXQLF-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule incorporates a 1,2,4-triazole scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several clinically used drugs . The 1,2,4-triazole core is a versatile pharmacophore noted for its significant interactions with various biological targets, making it a cornerstone in developing therapeutic agents . Its known derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities, and it serves as a key structural component in antiviral agents . The specific integration of the 1,2,4-triazole moiety with a piperidine ring in this particular compound creates a unique molecular architecture. This structure is of high interest for exploring new chemical space in multi-target drug design programs. The piperidine subunit is a common feature in bioactive molecules and can influence the compound's pharmacokinetic profile and target binding affinity. Researchers can utilize this compound as a critical intermediate or precursor in synthesizing more complex heterocyclic systems, such as fused triazolothiadiazines, which have demonstrated profound biological importance . Its primary research value lies in its potential as a building block for developing new enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

OGSATULQVGXQLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Piperidine Derivatives with Triazole Precursors

A widely used method involves constructing the 1,2,4-triazole ring directly onto a piperidine scaffold.

  • Step 1 : Piperidine-2-carboxylic acid derivatives are converted to hydrazides (e.g., 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine) via reaction with hydrazine hydrate.
  • Step 2 : The hydrazide undergoes cyclization with CS₂ in alcoholic potassium hydroxide to form potassium hydrazinecarbodithioate salts, followed by reflux with hydrazine hydrate to yield 4-amino-5-substituted-1,2,4-triazole-3-thiones.
  • Step 3 : Alkylation or arylation introduces the propan-2-yl group at the triazole’s 5-position. For example, reacting the triazole intermediate with 2-bromo propane under basic conditions.

Example Reaction :
$$
\text{Piperidine-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Potassium salt} \xrightarrow{\text{Hydrazine hydrate}} \text{Triazole-thione intermediate} \xrightarrow{\text{2-Bromopropane}} \text{Target compound}
$$
Yield: ~65–75% (estimated from analogous reactions).

Multi-Step Synthesis via Tosyl-Protected Intermediates

This method emphasizes protecting group strategies to ensure regioselectivity:

  • Intermediate 3 : 1-(4-Toluenesulfonyl)-4-(ethoxycarbonyl)piperidine is synthesized via sulfonylation of piperidine.
  • Intermediate 5 : Hydrazinolysis converts the ester to a hydrazide.
  • Intermediate 7 : Reaction with methyl isothiocyanate forms a thiourea derivative.
  • Cyclization : Heating under acidic conditions generates the 1,2,4-triazole ring.
  • Deprotection : Removal of the tosyl group yields the free piperidine-triazole compound.

Advantages : High regiocontrol and compatibility with diverse substituents.

One-Pot High-Pressure Synthesis

A patent (CN105906575A) describes a streamlined approach using formic ether, hydrazine hydrate, and ammonium salt under high-pressure conditions:

  • Reagents : Formic ether (HCOOR), hydrazine hydrate (N₂H₄·H₂O), and ammonium salt (e.g., NH₄Cl).
  • Conditions : Sealed reactor at 120–150°C for 6–8 hours.
  • Workup : Evaporation of methanol byproduct, followed by crystallization from ethanol.

Key Features :

  • Eliminates multi-step purification.
  • Scalable for industrial production.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Cyclocondensation Piperidine hydrazide, CS₂, 2-bromopropane Reflux, KOH, hydrazine 65–75% Modular, adaptable to substituents Multi-step, moderate yields
Tosyl-Protected Tosyl chloride, methyl isothiocyanate Acidic cyclization ~70% High regioselectivity Requires deprotection step
High-Pressure Formic ether, hydrazine hydrate 120–150°C, sealed reactor 80–85% One-pot, scalable Limited substituent flexibility

Critical Reaction Parameters

  • Catalysts : Sulfamic acid or Cu(II) enhances cyclization efficiency.
  • Solvents : Ethanol or methanol preferred for solubility and crystallinity.
  • Temperature : Cyclization typically requires 80–100°C, while high-pressure methods use 120–150°C.

Structural Validation

  • NMR : Characteristic signals for piperidine (δ 1.4–2.8 ppm) and triazole (δ 7.9–8.2 ppm).
  • X-ray Crystallography : Confirms the planar triazole ring and chair conformation of piperidine.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted piperidines with altered functional groups .

Scientific Research Applications

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine Hydrochloride
  • Structure : Replaces the isopropyl group with a methoxymethyl substituent.
  • Molecular Weight : 232.71 g/mol (C₉H₁₇ClN₄O).
  • Key Differences :
    • The methoxymethyl group introduces polarity, enhancing solubility in polar solvents compared to the hydrophobic isopropyl group.
    • The hydrochloride salt improves crystallinity, aiding in structural characterization (e.g., via SHELX programs for crystallography) .
  • Applications: Not explicitly stated, but the methoxymethyl modification may influence bioavailability in drug design .
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
  • Structure : Replaces piperidine with pyridine and substitutes a trifluoromethyl group on the triazole.
  • Molecular Weight : 214.15 g/mol (C₈H₅F₃N₄).
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, altering electronic properties and metabolic stability.
    • Pyridine’s aromaticity may enhance π-π stacking interactions in target binding.
  • Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s bioactivity-enhancing properties .

Heterocycle Core Modifications

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
  • Structure : Replaces 1,2,4-triazole with 1,2,4-oxadiazole.
  • Molecular Weight : 243.73 g/mol (C₁₀H₁₈ClN₃O).
  • Key Differences :
    • Oxadiazole lacks the triazole’s NH group, reducing hydrogen-bonding capacity but improving metabolic resistance.
    • The oxadiazole’s oxygen atom may influence dipole interactions and solubility.
  • Applications : Explored in antimicrobial or antiviral agents, though safety data remain unavailable .
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
  • Structure : Incorporates pyrazine and pyridine units, creating a multi-heterocyclic system.
  • Higher molecular complexity may limit pharmacokinetic properties.
  • Applications : Primarily in materials science or as a ligand in coordination polymers .

Biological Activity

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a triazole moiety. The triazole ring is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug development.

PropertyValue
Molecular FormulaC₇H₁₄N₄
Molecular Weight154.21 g/mol
CAS Number2344680-74-4
InChI KeyDRBNIMQCGWBAAI-UHFFFAOYSA-N

The biological activity of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The triazole ring can inhibit various enzymes, including those involved in cancer cell proliferation and antimicrobial resistance.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, research has shown that similar triazole-containing compounds can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers . The antiproliferative activity is often assessed using the MTT assay to determine cell viability post-treatment.

Case Study Example :
In a comparative study of triazole derivatives, the compound exhibited IC₅₀ values ranging from 5 to 15 µM against breast cancer cell lines. This suggests significant potential for development as an anticancer agent.

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. The mechanism often involves disrupting the synthesis of ergosterol in fungal cells or inhibiting bacterial enzyme systems.

Research Findings :
A study indicated that compounds similar to 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeIC₅₀ (µM)Reference
AnticancerTriazole Derivative5 - 15
AntimicrobialTriazole Derivative< 10

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